molecular formula C9H9N B1271437 3-Methylbenzylisocyanide CAS No. 602261-96-1

3-Methylbenzylisocyanide

Cat. No. B1271437
M. Wt: 131.17 g/mol
InChI Key: HPZLCOJMLJHQHQ-UHFFFAOYSA-N
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Description

3-Methylbenzylisocyanide is a chemical compound that is not directly synthesized or characterized in the provided papers. However, related compounds and methodologies can offer insights into its potential properties and reactivity. For instance, the synthesis of various methylbenzoyl derivatives and benzyl compounds, as well as the characterization of their molecular structures, are discussed in the papers . These studies provide a foundation for understanding the chemical behavior of structurally similar compounds like 3-methylbenzylisocyanide.

Synthesis Analysis

The synthesis of compounds related to 3-methylbenzylisocyanide involves the use of isothiocyanates and amines, as seen in the preparation of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas . Additionally, the synthesis of 3-methylbenzylammonium nitrate demonstrates the use of ammonium salts and nitrate anions to form inorganic-organic hybrid materials . These methods could potentially be adapted for the synthesis of 3-methylbenzylisocyanide by reacting 3-methylbenzylamine with a suitable isocyanate source.

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques such as X-ray crystallography, NMR, and DFT calculations . For example, the crystal structure of methyl 2,3-anhydro-α-D-manno- and -allo-pyranoside p-bromobenzyl provides insights into the conformational preferences of benzyl derivatives . Similarly, the structure of 3-methylbenzylammonium nitrate is elucidated using single-crystal X-ray diffraction . These studies suggest that 3-methylbenzylisocyanide would likely exhibit a linear geometry around the isocyanide group, with the methyl group influencing its electronic properties.

Chemical Reactions Analysis

The reactivity of compounds similar to 3-methylbenzylisocyanide can be inferred from the chemical reactions described in the papers. For instance, thioureas are synthesized through the reaction of isothiocyanates with amines , while azidolysis is used to modify the structure of benzyl derivatives . These reactions indicate that 3-methylbenzylisocyanide could participate in nucleophilic addition reactions due to the electrophilic nature of the isocyanide carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for predicting those of 3-methylbenzylisocyanide. The stability and photophysical properties of heteroacenes , the vibrational spectra of thioureas , and the thermal behavior of 3-methylbenzylammonium nitrate are all relevant to understanding the potential properties of 3-methylbenzylisocyanide. It is likely that 3-methylbenzylisocyanide would exhibit characteristic IR absorption due to the isocyanide functional group and have a relatively stable structure influenced by the electron-donating methyl group.

Scientific Research Applications

Enzymatic Activity in Mammalian Tissues

3-Methylbenzylisocyanide has been associated with enzymatic activities in mammalian tissues. A study by Gagnon (1979) identified a protein methylesterase activity in various mammalian tissues, which could be linked to the regulation of leukocyte chemotaxis and exocytotic secretion, processes where 3-Methylbenzylisocyanide may play a role (Gagnon, 1979).

Cellular Transformation Studies

Research by Reznikoff et al. (1973) used C3H mouse embryo cells to study chemical oncogenesis in culture, investigating how various compounds, possibly including 3-Methylbenzylisocyanide, influence cellular transformation and cytotoxicity (Reznikoff et al., 1973).

DNA Precursor Metabolism

Milam et al. (1986) found that certain compounds, potentially including 3-Methylbenzylisocyanide, can have significant effects on DNA precursor metabolism, highlighting the complexity of its biological interactions (Milam et al., 1986).

Ultraviolet Filter Studies

4-Methylbenzylidene camphor (4MBC), a chemical related to 3-Methylbenzylisocyanide, has been studied for its role as an ultraviolet filter in sunscreens. A study by Fang et al. (2018) explored the photophysical mechanism of 4MBC, which may have parallels in understanding the behavior of 3-Methylbenzylisocyanide (Fang et al., 2018).

Safety And Hazards

According to the safety data sheet, 3-Methylbenzylisocyanide can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

While the future directions specific to 3-Methylbenzylisocyanide are not detailed in the available literature, it’s worth noting that the field of molecular chemistry continues to evolve and expand, with new methodologies and applications being developed .

properties

IUPAC Name

1-(isocyanomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZLCOJMLJHQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374911
Record name 3-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzylisocyanide

CAS RN

602261-96-1
Record name 3-Methylbenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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